molecular formula C19H15F2NO2S2 B7432484 Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate

Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate

Cat. No. B7432484
M. Wt: 391.5 g/mol
InChI Key: APPRBQRGFQNXHU-UHFFFAOYSA-N
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Description

Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiazolyl-benzoate derivative that exhibits a range of biochemical and physiological effects.

Mechanism of Action

Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate exerts its biological effects through various mechanisms of action. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate has been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate exhibits a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it suitable for various research applications. However, the compound has certain limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential for clinical applications.

Future Directions

Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate has several potential future directions for research. The compound could be further investigated for its anticancer properties and its potential use in the treatment of neurological disorders. Additionally, the compound could be modified to improve its solubility and bioavailability, which would enhance its potential for clinical applications. Furthermore, the compound could be studied in combination with other drugs to determine its synergistic effects and potential for use in combination therapy.

Synthesis Methods

The synthesis of Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate involves the reaction of 2,6-difluorobenzyl chloride with thiazole-2-carbaldehyde, followed by the addition of methyl 3-hydroxybenzoate in the presence of a base. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to produce high yields of the compound with excellent purity.

Scientific Research Applications

Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate has potential applications in various scientific research areas. The compound has been studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its anti-inflammatory and anti-bacterial activities. Furthermore, Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2S2/c1-24-19(23)13-5-2-4-12(8-13)18-22-14(10-26-18)9-25-11-15-16(20)6-3-7-17(15)21/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPRBQRGFQNXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CSCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate

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